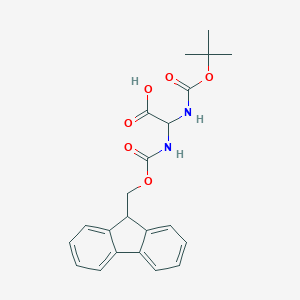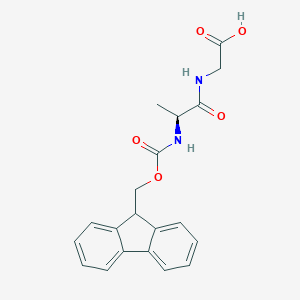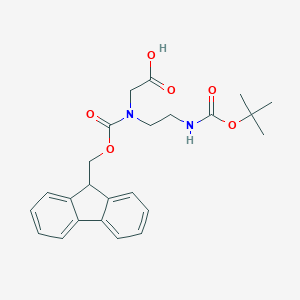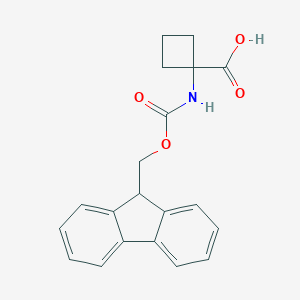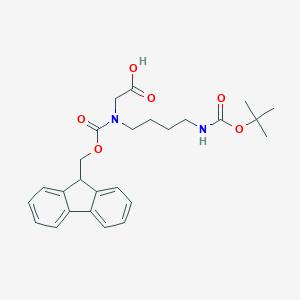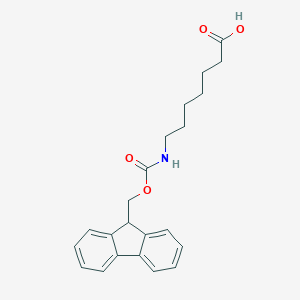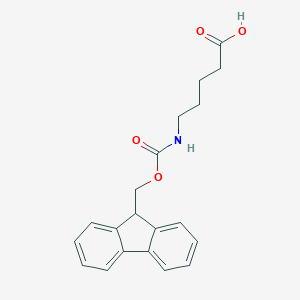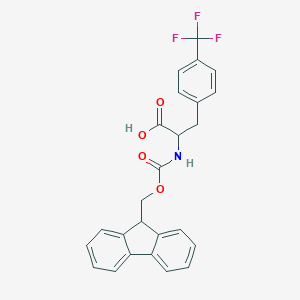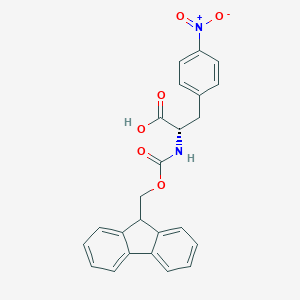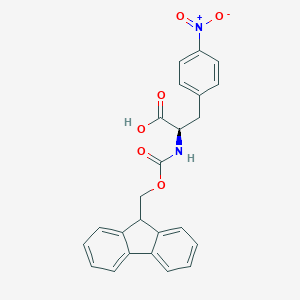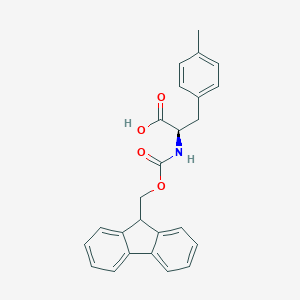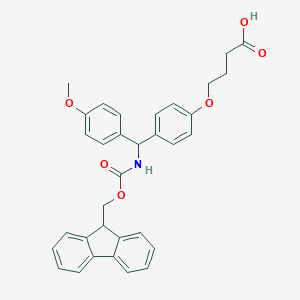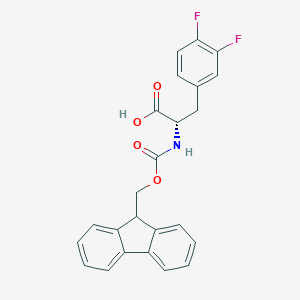
Fmoc-3,4-difluoro-L-phenylalanine
Overview
Description
Fmoc-3,4-difluoro-L-phenylalanine is a non-natural amino acid characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. This modification enhances the lipophilicity and provides unique steric and electronic properties compared to natural phenylalanine . It is widely used in peptide synthesis, pharmaceuticals, and materials science due to its ability to form stable secondary structures, such as helices and beta-turns, in peptides and proteins .
Mechanism of Action
Target of Action
Fmoc-3,4-difluoro-L-phenylalanine is a non-natural amino acid that contains a substituted phenylalanine residue . It is primarily used in peptide synthesis . The primary targets of this compound are the proteins that are being synthesized. The role of these proteins varies widely depending on the specific protein being synthesized.
Mode of Action
The compound interacts with its targets during the process of peptide synthesis. It is incorporated into the growing peptide chain in place of the natural amino acid phenylalanine . The presence of two fluorine atoms on the 3 and 4 positions of the aromatic ring of the phenylalanine residue can potentially alter the properties of the synthesized protein .
Biochemical Pathways
The compound is involved in the biochemical pathway of protein synthesis. It is incorporated into the growing peptide chain during the elongation phase of protein synthesis . The downstream effects of this incorporation can vary widely and are dependent on the specific protein being synthesized and its role in the cell.
Pharmacokinetics
It is typically stored at temperatures between 0 and 8 degrees Celsius .
Result of Action
The result of the action of this compound is the synthesis of a peptide or protein that includes the difluorophenylalanine residue. This can potentially alter the properties of the synthesized protein, including its structure, function, and interactions with other molecules .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound .
Biochemical Analysis
Biochemical Properties
Fmoc-3,4-difluoro-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is commonly used in solid-phase peptide synthesis, where it serves as a building block for creating peptides with enhanced stability and bioactivity. The fluorine atoms in this compound increase the lipophilicity of the phenylalanine residue, which can influence the binding interactions with enzymes and proteins, leading to the formation of stable secondary structures such as helices and beta-turns .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound have been shown to modulate signaling pathways involved in cell growth and differentiation. Additionally, the incorporation of this compound into peptides can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to more stable interactions. This can result in the inhibition or activation of specific enzymes, depending on the context of the biochemical reaction. Furthermore, the presence of this compound in peptides can influence gene expression by altering the transcriptional activity of certain genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a decrease in its bioactivity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the bioactivity and stability of peptides without causing significant adverse effects. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular function and causing tissue damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. The compound can affect metabolic flux and metabolite levels by altering the activity of enzymes involved in amino acid metabolism. Additionally, this compound-containing peptides can influence the overall metabolic profile of cells by modulating key metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues. The lipophilic nature of this compound allows it to readily cross cell membranes and reach intracellular compartments where it exerts its effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4-difluoro-L-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure followed by the attachment of the Fmoc (fluorenylmethyloxycarbonyl) protecting group. The general synthetic route includes:
Fluorination: Introduction of fluorine atoms at the 3 and 4 positions of the phenylalanine aromatic ring.
Fmoc Protection: Coupling of the Fmoc group to the amino acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale organic synthesis techniques, ensuring high purity and yield. These methods often utilize automated peptide synthesizers and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,4-difluoro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.
Coupling Reactions: The Fmoc group can be removed under basic conditions, allowing the amino acid to participate in peptide bond formation.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU) are used for peptide bond formation.
Major Products
The major products formed from these reactions include peptides and proteins with enhanced stability and bioactivity due to the presence of the difluoro-phenylalanine residue .
Scientific Research Applications
Chemistry
Fmoc-3,4-difluoro-L-phenylalanine is used in the synthesis of peptides and proteins with unique structural properties. It enhances the stability and bioactivity of these molecules, making them suitable for various applications .
Biology
In biological research, this compound is used to study protein folding and stability. It helps in understanding the role of fluorinated amino acids in protein structure and function .
Medicine
This compound-containing peptides are explored for their potential therapeutic applications. They are used in drug discovery to develop novel therapeutics with improved stability and efficacy .
Industry
In materials science, this compound is utilized to create novel hydrogels, coatings, and other materials with enhanced properties. It is also used in the development of biomaterials for tissue engineering and regenerative medicine .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-3-fluoro-L-phenylalanine
- Fmoc-4-fluoro-L-phenylalanine
- Fmoc-3,5-difluoro-L-phenylalanine
Uniqueness
Fmoc-3,4-difluoro-L-phenylalanine is unique due to the specific positioning of the fluorine atoms at the 3 and 4 positions of the aromatic ring. This specific modification provides distinct steric and electronic properties, enhancing the stability and bioactivity of the resulting peptides and proteins compared to other fluorinated phenylalanine analogs .
Properties
IUPAC Name |
(2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYIDJNVXPQRM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478262 | |
| Record name | Fmoc-3,4-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-43-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-difluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198560-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-3,4-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


